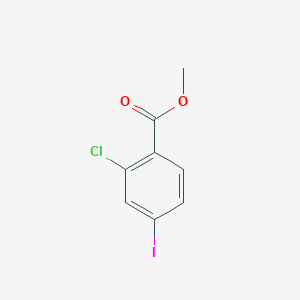

Methyl 2-Chloro-4-iodobenzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQAHOVNZHGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626998 | |

| Record name | Methyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156573-32-9 | |

| Record name | Methyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156573-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate (CAS: 156573-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible iodine atom for cross-coupling reactions, a directing chloro group, and a modifiable methyl ester, makes it a highly sought-after intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and key applications, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 156573-32-9 | |

| Molecular Formula | C₈H₆ClIO₂ | [1][2] |

| Molecular Weight | 296.49 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 112-116 °C | [1] |

| Boiling Point | 308.7 ± 27.0 °C (Predicted) | [2] |

| Purity | ≥96% |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The general synthetic approach involves the formation of the key intermediate, 2-chloro-4-iodobenzoic acid, followed by its esterification.

Synthesis of 2-Chloro-4-iodobenzoic Acid

A common route to 2-chloro-4-iodobenzoic acid involves a Sandmeyer reaction starting from an appropriately substituted aniline.

Experimental Protocol: Synthesis of 2-chloro-4-iodobenzoic acid

This protocol is based on established Sandmeyer reaction methodologies.

Materials:

-

2-Amino-4-iodotoluene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: 2-Amino-4-iodotoluene is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).

-

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride to facilitate the replacement of the diazonium group with a chlorine atom.

-

Oxidation: The methyl group of the resulting 2-chloro-4-iodotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.

-

Work-up: The reaction mixture is then worked up by removing the manganese dioxide byproduct, followed by acidification to precipitate the 2-chloro-4-iodobenzoic acid. The crude product is collected by filtration, washed, and dried.

Esterification to this compound

The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification of 2-chloro-4-iodobenzoic acid

Materials:

-

2-Chloro-4-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

A solution of 2-chloro-4-iodobenzoic acid in a large excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Caption: Synthesis of this compound.

Spectral Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.90 | d |

| ~7.75 | dd |

| ~7.40 | d |

| ~3.90 | s |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~140 | Ar-C |

| ~138 | Ar-C |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~95 | Ar-C |

| ~52 | -OCH₃ |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretch (ester) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~820 | C-H bend (aromatic) |

| ~750 | C-Cl stretch |

| ~550 | C-I stretch |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| ~296 | [M]⁺ |

| ~265 | [M - OCH₃]⁺ |

| ~237 | [M - COOCH₃]⁺ |

Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis, particularly in the construction of complex molecules for drug discovery, stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can selectively undergo Suzuki coupling at the iodo position.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas.

-

The degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction occurs selectively at the iodo position of this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (an amine, e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

This compound, the palladium catalyst, and copper(I) iodide are added to a reaction flask under an inert atmosphere.

-

The solvent and the amine base are added, followed by the dropwise addition of phenylacetylene.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.

-

After completion, the reaction mixture is worked up by filtration through celite, followed by extraction and purification by column chromatography.

Cross-Coupling Workflow

Caption: Palladium-catalyzed cross-coupling reactions.

Role in the Synthesis of Biologically Active Molecules

Halogenated benzoic acid derivatives are crucial precursors in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound allows for the regioselective introduction of various functionalities, which is a key strategy in lead optimization during drug discovery. While direct involvement in a specific signaling pathway is not documented for this intermediate, it is a key component in the synthesis of molecules that target various biological pathways. For instance, substituted benzothiazole motifs, which can be synthesized using intermediates derived from this compound, are found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential Therapeutic Signaling Pathway Involvement

The structural motifs accessible from this compound are present in compounds that are known to interact with various signaling pathways. For example, biaryl structures formed via Suzuki coupling are common in kinase inhibitors, which target signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Inhibition of a kinase signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in selective palladium-catalyzed cross-coupling reactions, makes it an essential tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its potential in the development of novel and complex molecules for drug discovery and beyond.

References

Physical and chemical properties of Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl ester, a chloro substituent, and an iodo substituent on the benzene ring, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its reactivity, with a focus on its application in cross-coupling reactions.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156573-32-9 | [1] |

| Molecular Formula | C₈H₆ClIO₂ | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 112-116 °C | [1] |

| Boiling Point | 149-150 °C (at reduced pressure) | [1] |

| 308.7 ± 27.0 °C (Predicted, at 760 mmHg) | [2] | |

| Density | 1.837 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water. |

Spectral Data

Synthesis and Reactivity

This compound is a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and complex organic materials.[1]

Synthesis

The most common method for the synthesis of methyl esters of benzoic acid derivatives is the Fischer esterification of the corresponding carboxylic acid. This involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of an acid catalyst.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of two different halogen atoms on the aromatic ring. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule.

Common cross-coupling reactions involving the carbon-iodine bond include the Sonogashira, Suzuki, and Heck reactions.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a substituted methyl benzoate via Fischer esterification and a subsequent Sonogashira coupling reaction. These are generalized procedures and may require optimization for this compound.

Representative Protocol 1: Synthesis via Fischer Esterification

This protocol describes the general procedure for the acid-catalyzed esterification of a benzoic acid derivative.[3]

Materials:

-

2-Chloro-4-iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-iodobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Representative Protocol 2: Sonogashira Coupling Reaction

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with a terminal alkyne.[4][5]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Anhydrous base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chlorobenzoate derivative.

Biological Activity

While many halogenated aromatic compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects, there is currently no specific information available in the public domain regarding the biological activity of this compound.[6][7] The cytotoxicity of halogenated compounds can be influenced by the type and position of the halogen substituents.[6] Further research is required to determine the biological profile of this specific molecule.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and material science. Its differential reactivity, primarily at the iodo position, allows for selective functionalization through various cross-coupling reactions. While some physical properties are known, a comprehensive experimental characterization, including detailed spectral analysis and solubility data, is still needed. The provided representative experimental protocols for its synthesis and subsequent reactions offer a starting point for researchers interested in utilizing this versatile building block. Future studies into the biological activity of this compound could reveal new therapeutic applications.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. chembk.com [chembk.com]

- 3. studylib.net [studylib.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of Methyl 2-Chloro-4-iodobenzoate, a halogenated aromatic ester of interest in synthetic organic chemistry and drug discovery.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and an iodine atom at position 4. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H6ClIO2 | [1] |

| Molar Mass | 296 g/mol | [1] |

| CAS Number | 156573-32-9 | [1][2] |

| Boiling Point | 308.7 ± 27.0 °C | [1] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the relative positions of the functional groups on the aromatic ring.

Figure 1. 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the desired reaction or analysis. Researchers are advised to consult peer-reviewed chemical literature and established synthetic methodology databases for protocols relevant to their specific research objectives. Standard laboratory procedures for handling halogenated aromatic compounds should be followed, including the use of appropriate personal protective equipment and conducting reactions in a well-ventilated fume hood.

References

Synthesis Pathway for Methyl 2-Chloro-4-iodobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for Methyl 2-Chloro-4-iodobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The described methodology is based on established chemical principles, including the Sandmeyer reaction and Fischer esterification. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a two-step process commencing from the commercially available starting material, 4-amino-2-chlorobenzoic acid.

Step 1: Diazotization and Iodination (Sandmeyer Reaction)

The initial step involves the conversion of 4-amino-2-chlorobenzoic acid to 2-chloro-4-iodobenzoic acid. This transformation is achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides. The process begins with the diazotization of the amino group using sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide.

Step 2: Esterification (Fischer Esterification)

The subsequent step is the esterification of the synthesized 2-chloro-4-iodobenzoic acid to the target molecule, this compound. The Fischer esterification method is employed, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocols

The following are detailed experimental procedures for the two key stages of the synthesis.

Synthesis of 2-Chloro-4-iodobenzoic acid

This procedure is based on standard Sandmeyer reaction protocols.

Materials:

-

4-amino-2-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude 2-chloro-4-iodobenzoic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified product under vacuum.

-

Synthesis of this compound

This procedure follows the principles of Fischer esterification.[1]

Materials:

-

2-chloro-4-iodobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-chloro-4-iodobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization to yield the final product.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Estimated Yield |

| 1 | Sandmeyer Reaction | 4-amino-2-chlorobenzoic acid | 2-chloro-4-iodobenzoic acid | 70-80% |

| 2 | Fischer Esterification | 2-chloro-4-iodobenzoic acid | This compound | 85-95% |

Table 1: Summary of Reaction Steps and Estimated Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Off-white to light yellow powder |

| 2-chloro-4-iodobenzoic acid | C₇H₄ClIO₂ | 282.47 | White to off-white solid |

| This compound | C₈H₆ClIO₂ | 296.49 | White to pale yellow solid |

Table 2: Physicochemical Properties of Key Compounds

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis pathway for this compound.

Caption: Synthesis workflow for this compound.

References

Navigating the Safety Profile of Methyl 2-Chloro-4-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-Chloro-4-iodobenzoate, a halogenated aromatic ester, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its safety profile is paramount for ensuring safe handling and use in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on quantitative data, hazard identification, and safe handling procedures.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.

| Property | Value | Source |

| CAS Number | 156573-32-9 | ChemicalBook[1] |

| Molecular Formula | C₈H₆ClIO₂ | PubChem[2] |

| Molecular Weight | 296.49 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | Symax Laboratories |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | Generic chemical properties |

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the related isomer, Methyl 4-chloro-2-iodobenzoate, the following hazards are anticipated. These should be considered provisional until a specific SDS for this compound is obtained.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment:

The following PPE is recommended as a minimum standard. Specific requirements should be determined by a site-specific risk assessment.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

A clear and practiced spill response plan is essential for mitigating the risks of an accidental release.

Caption: Logical workflow for responding to a chemical spill.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the safety data presented are not available in the reviewed literature. Standard methodologies, such as those prescribed by the OECD (Organisation for Economic Co-operation and Development) for testing of chemicals, are typically employed for generating such data. These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Irritation/Corrosion: OECD Test Guideline 404

-

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

It is recommended that researchers consult these or similar standardized guidelines when designing studies to evaluate the safety of new chemical entities.

References

Navigating the Solubility Landscape of Methyl 2-Chloro-4-iodobenzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Methyl 2-Chloro-4-iodobenzoate, a key intermediate in pharmaceutical research and drug development. While specific quantitative solubility data remains limited in publicly accessible literature, this document provides valuable qualitative insights and outlines standard experimental protocols for determining solubility, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound (CAS No. 154564-96-2) is a substituted aromatic ester with the molecular formula C₈H₆ClIO₂ and a molecular weight of 296.49 g/mol . Its structure, featuring chloro and iodo substituents on the benzene ring, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation.

Qualitative Solubility Profile

Based on its documented use in organic synthesis, this compound is presumed to be soluble in the following organic solvents to varying extents:

-

Tetrahydrofuran (THF) : This solvent has been used to dissolve this compound for subsequent chemical reactions, suggesting good solubility.

-

Toluene : Patent literature describes its use in reaction mixtures containing toluene, indicating at least partial solubility in this non-polar aromatic solvent.

Given its chemical structure—a moderately polar ester with halogen substituents—it is reasonable to infer its likely solubility behavior in other common organic solvents. A summary of these qualitative assessments is presented in Table 1.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF) | Soluble | Documented use in synthesis. The ether oxygen can hydrogen bond with the ester, and the overall polarity is compatible. |

| Aromatic Hydrocarbons | Toluene | Soluble | Documented use in synthesis. The aromatic rings of the solvent and solute can interact favorably. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle; the chloro-substituent on the solute suggests favorable interactions with chlorinated solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Likely Soluble | The ester functionality of the solute should allow for good miscibility with these moderately polar solvents. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The ester can act as a hydrogen bond acceptor, but the overall non-polar character of the molecule may limit high solubility. |

| Non-Polar Solvents | Hexane, Heptane | Likely Poorly Soluble | The polarity of the ester group is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |

| Water | - | Insoluble | The large, non-polar aromatic ring and halogen substituents would make it poorly soluble in water, a highly polar protic solvent. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following section outlines a standard protocol based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, its documented use in chemical synthesis provides valuable qualitative insights. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust methodology. This information is intended to support researchers and drug development professionals in the effective handling and application of this important chemical intermediate.

Technical Guide: Spectroscopic Data of Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-Chloro-4-iodobenzoate. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. Additionally, a standard protocol for the synthesis of the title compound is provided for research and development purposes.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.93 | d | 1.8 | H-3 |

| 7.64 | dd | 8.2, 1.8 | H-5 |

| 7.30 | d | 8.2 | H-6 |

| 3.91 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 165.5 | C=O (Ester) |

| 141.2 | C-2 |

| 139.6 | C-5 |

| 132.8 | C-3 |

| 131.0 | C-6 |

| 130.8 | C-1 |

| 93.5 | C-4 |

| 52.8 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| 1730-1715 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1000 | C-O stretch (ester) |

| 850-750 | C-Cl stretch |

| 600-500 | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 296 | 100 | [M]⁺ (with ³⁵Cl) |

| 298 | 32 | [M]⁺ (with ³⁷Cl) |

| 265 | 60 | [M - OCH₃]⁺ |

| 237 | 40 | [M - COOCH₃]⁺ |

| 169 | 20 | [M - I]⁺ |

| 141 | 30 | [M - I - CO]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

A plausible method for the synthesis of this compound is the Fischer-Speier esterification of 2-chloro-4-iodobenzoic acid.[1]

Materials:

-

2-chloro-4-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

To a solution of 2-chloro-4-iodobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using standard acquisition parameters.

IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a GC-MS system.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Record the mass spectrum over a suitable m/z range.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Molecular structure and corresponding spectroscopic analyses.

Caption: Synthetic workflow for this compound.

References

Commercial Suppliers of High-Purity Methyl 2-Chloro-4-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Methyl 2-Chloro-4-iodobenzoate (CAS No. 156573-32-9), a key intermediate in pharmaceutical and materials science research. This document details commercial suppliers, available purities, and representative pricing. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, alongside its application in the synthesis of biologically active molecules, such as kinase inhibitors.

Commercial Availability

This compound is available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The following table summarizes the offerings from several key suppliers.

| Supplier | Purity | Available Quantities | Representative Pricing |

| Symax Laboratories | >99% (LR Grade) | 25 kg | ₹ 2000/kg (approx. $24/kg)[1] |

| Oakwood Chemical | 98% | 250 mg, 1 g, 5 g, 25 g | $104/250mg, $213/1g, $650/5g, $2,069/25g[2] |

| CymitQuimica | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | €32/100mg, €34/250mg, €91/1g, €272/5g, €437/10g, €1,042/25g[3] |

| ChemicalBook | Inquiry | Inquiry | Inquiry[4] |

| Fluorochem (via CymitQuimica) | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | €32/100mg, €34/250mg, €91/1g, €272/5g, €437/10g, €1,042/25g[3] |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 156573-32-9[4] |

| Molecular Formula | C₈H₆ClIO₂[5] |

| Molecular Weight | 296.49 g/mol [5] |

| Appearance | White to off-white crystalline solid[1] |

| Boiling Point | 308.7 ± 27.0 °C[5] |

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of this compound and its use in common cross-coupling reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves a Sandmeyer reaction from a suitable aniline precursor, followed by esterification. A similar methodology has been described for related compounds.[6]

Step 1: Diazotization and Iodination of 2-Chloro-4-aminobenzoic acid

-

Suspend 2-chloro-4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The crude 2-chloro-4-iodobenzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification to this compound

-

Suspend the crude 2-chloro-4-iodobenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for purity analysis.[2]

-

Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can be used for purity assessment. The expected chemical shifts and coupling constants can be predicted based on the structure.

Applications in Synthesis

This compound is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.[8][9]

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond between the aryl iodide of this compound and an organoboron compound.[10][11][12]

General Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

The product can be purified by column chromatography.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[8][9][13][14]

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by filtering off the precipitated salts and removing the solvent.

-

The product can be purified by column chromatography.

Role in Drug Discovery: Synthesis of Kinase Inhibitors

Halogenated aromatic compounds like this compound are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[15] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The synthesis of potent and selective kinase inhibitors is a major focus of modern drug discovery. The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

The diagram above illustrates a two-stage process. The first stage depicts the synthesis of a kinase inhibitor starting from this compound. A Suzuki coupling reaction with an arylboronic acid forms a biaryl intermediate. This intermediate then undergoes an amidation reaction to yield the final kinase inhibitor. The second stage shows the mechanism of action where the synthesized inhibitor blocks the kinase from phosphorylating its substrate, thereby interrupting the downstream signaling pathway and affecting the cellular response. This exemplifies the critical role of versatile building blocks like this compound in the development of targeted therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 156573-32-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-Depth Technical Guide to the Reactivity of the Chloro and Iodo Groups in Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-4-iodobenzoate is a versatile bifunctional building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The distinct electronic and steric environments of the chloro and iodo substituents allow for remarkable chemoselectivity. This technical guide delineates the differential reactivity of the C-I and C-Cl bonds, providing a comprehensive overview of selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable the strategic design of complex molecular architectures.

Introduction: The Principle of Chemoselective Cross-Coupling

The synthetic utility of dihalogenated aromatic compounds lies in the differential reactivity of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is generally the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond. This inherent reactivity difference forms the basis for the selective functionalization of molecules like this compound, enabling the sequential introduction of different substituents.

This guide will explore the practical applications of this principle in three key palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Esterification: 2-Amino-4-chlorobenzoic acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 2-amino-4-chlorobenzoate.

-

Diazotization: The resulting aniline is diazotized at 0-5 °C using sodium nitrite in the presence of a strong acid like hydrochloric acid.

-

Iodination: The diazonium salt is then treated with an aqueous solution of potassium iodide to introduce the iodo group at the 4-position via a Sandmeyer-type reaction, affording the desired this compound.

Selective Cross-Coupling Reactions at the C-I Bond

The significantly higher reactivity of the carbon-iodine bond allows for selective functionalization at the 4-position of this compound, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be performed with high selectivity at the iodo position.

Figure 2: Selective Suzuki-Miyaura coupling at the C-I bond.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | ~95 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | ~88 |

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with argon three times.

-

The solvent is added via syringe, and the mixture is heated to the specified temperature with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction proceeds with excellent selectivity at the C-I bond of this compound.

Figure 3: Selective Sonogashira coupling at the C-I bond.

Table 2: Representative Conditions for Selective Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 25 | 6 | ~92 |

| 2 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | DIPA (2) | Toluene | 50 | 5 | ~94 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 25 | 8 | ~90 |

Experimental Protocol: General Procedure for Selective Sonogashira Coupling

-

To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.

-

The flask is evacuated and backfilled with argon.

-

The solvent, base, and terminal alkyne (1.2 mmol) are added via syringe.

-

The reaction mixture is stirred at the specified temperature.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction can be performed selectively at the C-I position of this compound to introduce a variety of nitrogen-containing functional groups.

Figure 4: Selective Buchwald-Hartwig amination at the C-I bond.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | ~93 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | ~85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 10 | ~90 |

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination

-

A Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst, the ligand, and the base.

-

The tube is sealed, evacuated, and backfilled with argon.

-

The amine (1.2 mmol) and the solvent are added via syringe.

-

The reaction mixture is heated in an oil bath with stirring for the specified time.

-

After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a plug of silica gel.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Subsequent Functionalization of the Chloro Group

A key advantage of the selective functionalization of the iodo group is the preservation of the less reactive chloro group. This allows for subsequent cross-coupling reactions under more forcing conditions, enabling the synthesis of trisubstituted benzene derivatives. For example, the product from a selective Suzuki-Miyaura coupling can be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the chloro position.

Figure 5: Subsequent functionalization of the chloro group.

Conclusion

This compound is a valuable and versatile building block for the construction of complex aromatic molecules. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve the targeted functionalization of the 4-position while retaining the 2-chloro substituent for further synthetic manipulations. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this powerful synthetic strategy in research and development.

Methyl 2-Chloro-4-iodobenzoate: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a sterically accessible iodine atom for cross-coupling reactions and a chemically distinct chlorine atom, makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 156573-32-9 |

| Molecular Formula | C₈H₆ClIO₂ |

| Molecular Weight | 296.49 g/mol |

| Melting Point | 112-116 °C |

| Boiling Point | 308.7 ± 27.0 °C |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Sandmeyer reaction to introduce the chloro and iodo substituents, followed by an esterification reaction. A plausible synthetic pathway is outlined below.

Step 1: Synthesis of 2-Chloro-4-iodobenzoic Acid

A common starting material for the synthesis of the corresponding benzoic acid is an appropriately substituted aniline. For instance, 2-chloro-4-iodoaniline can be converted to 2-chloro-4-iodobenzoic acid via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by cyanation and subsequent hydrolysis of the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-4-iodobenzoic Acid (General Procedure)

-

Diazotization: 2-Chloro-4-iodoaniline is dissolved in an aqueous acidic solution (e.g., HCl/H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide. This results in the displacement of the diazonium group with a nitrile group.

-

Hydrolysis: The resulting 2-chloro-4-iodobenzonitrile is hydrolyzed to 2-chloro-4-iodobenzoic acid, typically by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

Step 2: Esterification to this compound

The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol. The Fischer esterification is a widely used and efficient method for this transformation.[1]

Experimental Protocol: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid

-

2-Chloro-4-iodobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The presence of both chloro and iodo substituents on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can readily participate in this reaction at the iodine-bearing position.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)

-

In a reaction vessel, this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) are combined.

-

A palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), is added.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated with stirring (typically between 80-120 °C) until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 95 |

| Ethyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 93 |

| Ethyl 4-iodobenzoate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 88 |

Note: Data for the closely related Ethyl 4-iodobenzoate is provided to illustrate typical reaction conditions and yields.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound is an excellent substrate for this transformation.[4]

Experimental Protocol: Sonogashira Coupling of this compound (General Procedure)

-

This compound (1.0 equiv.), a terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added to a reaction flask.

-

A suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine) are added.

-

The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion.

-

The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the coupled product.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The high reactivity of the C-I bond in this compound makes it a suitable substrate for this reaction.[5]

Experimental Protocol: Heck Reaction of this compound (General Procedure)

-

This compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂ (dba)₃, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃) are combined in a reaction vessel.

-

A base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃) and a solvent (e.g., DMF, NMP, or dioxane) are added.

-

The mixture is heated under an inert atmosphere (typically 80-140 °C) until the reaction is complete.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Caption: Key cross-coupling reactions of this compound.

Role in Drug Development

Halogenated intermediates like this compound are invaluable in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs).[6] The ability to selectively introduce different functionalities via cross-coupling reactions allows for the rapid generation of diverse compound libraries for lead optimization. The chloro and ester moieties provide additional handles for further synthetic transformations, enabling the construction of complex drug molecules.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis. Its differential reactivity at the chloro and iodo positions provides a powerful tool for the regioselective construction of complex aromatic compounds. The accessibility of this intermediate and its utility in key cross-coupling reactions make it an important building block for researchers in academia and industry, particularly in the field of drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important synthetic precursor.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to the Potential Derivatives of Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic derivatives of Methyl 2-Chloro-4-iodobenzoate, a versatile building block in medicinal chemistry and materials science. This document details key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig—that can be employed to functionalize this molecule. It includes detailed experimental protocols, quantitative data from analogous systems, and insights into the potential pharmacological relevance of the resulting derivatives, with a focus on anticancer applications targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes, allowing for selective functionalization at the 4-position. The primary reactions for derivatization are the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.

Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1] This reaction is instrumental in synthesizing arylalkyne derivatives, which are prevalent in pharmaceuticals and functional materials.[2][3] The rigid, linear nature of the alkyne linker is particularly valuable in the design of receptor agonists and antagonists, as well as anticancer agents.[2]

The following is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and triethylamine. Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne dropwise via syringe.

-

The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

-

The organic layer is washed with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.[4]

Quantitative Data for Sonogashira Coupling of a Related Aryl Iodide

| Terminal Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25 | ~95 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | TEA | DMF | 50 | ~90 |

| Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | 60 | ~88 |

Note: The data presented is for the coupling of a similar aryl iodide, ethyl 4-iodobenzoate, and serves as a representative example. Yields are approximate and may require optimization for this compound.[2][4]

General workflow for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a highly versatile method for creating a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in many pharmaceuticals.[6]

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid, adaptable for this compound.[7]

Materials:

-

This compound (1.0 equiv)

-